N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Description
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a sulfonyl group at the 6-position. This moiety is linked to a 1,3-oxazinan ring, which is further functionalized with a methyl group bridging to an oxamide backbone. The oxamide group is substituted with a 3-hydroxypropyl chain, enhancing hydrophilicity.
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8S/c22-7-1-5-19-17(23)18(24)20-12-16-21(6-2-8-29-16)30(25,26)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11,16,22H,1-2,5-10,12H2,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDWJKOVNLNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.38 g/mol. The compound features a 1,4-benzodioxin moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₅S |
| Molecular Weight | 345.38 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane structure. Specifically, research has shown that derivatives of this compound can effectively inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE) , which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
Case Study: Enzyme Inhibition
In a study conducted by Abbasi et al., various sulfonamide derivatives were synthesized and tested for their inhibitory effects. The results indicated that compounds with the benzodioxane moiety exhibited substantial activity against α-glucosidase , making them potential candidates for T2DM treatment. The study utilized both in vitro enzyme assays and in silico molecular docking to validate these findings .
Anticancer Properties
Compounds similar to this compound have been reported to possess anticancer properties. Research indicates that many benzodioxane derivatives exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).
Table 2: Anticancer Activity Overview
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Benzodioxane Derivative | 15.5 |
| A549 | Benzodioxane Derivative | 20.0 |
| HepG2 | Benzodioxane Derivative | 18.0 |
Antimicrobial Activity
The antimicrobial activity of similar compounds has also been explored. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. While some compounds showed promising results against specific strains, the overall antibacterial activity was moderate compared to antifungal efficacy.
Case Study: Antimicrobial Testing
In a comprehensive evaluation of benzodioxane derivatives against bacterial strains like Escherichia coli and Staphylococcus aureus, only a few compounds demonstrated significant antibacterial activity, while several exhibited strong antifungal properties against Candida albicans .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzodioxin-containing analogs, focusing on structural variations and inferred physicochemical or pharmacological properties.
Structural Analogues from Evidence
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) Key Features: Benzodioxin at position 5, pyridine ring with methoxy and dimethylamino groups. Comparison: Unlike the target compound’s sulfonyl-oxazinan-oxamide architecture, this analog employs a pyridine scaffold. The dimethylamino group may enhance lipophilicity, whereas the target’s hydroxypropyl oxamide likely improves aqueous solubility.
4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-(3-methoxybenzyl)-N-[1-oxo-1-(propylamino)-2-butanyl]butanamide Key Features: Benzodioxin-6-yl linked to a methylsulfonylamino group, butanamide backbone with methoxybenzyl and propylamino substituents. Comparison: Both compounds feature sulfonamide-linked benzodioxin systems. However, the target’s oxazinan ring and oxamide group introduce conformational rigidity and additional hydrogen-bonding sites. The butanamide in this analog may confer metabolic instability compared to the oxamide’s compact structure .
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide
- Key Features : Benzodioxin-6-yl ethyl group connected to a fluorobenzamide.
- Comparison : The fluorobenzamide’s aromaticity contrasts with the target’s aliphatic hydroxypropyl chain. The fluorine atom in this analog may enhance membrane permeability but reduce solubility relative to the target’s polar hydroxypropyl group .
Comparative Data Table
Research Implications
- Analogs : Pyridine (CS-0309467) and fluorobenzamide derivatives prioritize lipophilicity for blood-brain barrier penetration, whereas the butanamide analog’s bulkier structure may limit bioavailability .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sequential sulfonylation of the oxazinan ring, followed by oxamide coupling. Key steps include:
- Sulfonylation : Reacting 1,3-oxazinan-2-ylmethylamine with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Oxamide Formation : Coupling the intermediate with 3-hydroxypropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to oxazinan), temperature (0–5°C for sulfonylation), and solvent polarity to minimize byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : Use - and -NMR to verify sulfonamide (δ ~3.5–4.0 ppm for oxazinan protons) and oxamide (δ ~8.0–8.5 ppm for NH) groups. -NMR may detect fluorinated impurities if present .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., cleavage at the sulfonyl group) .
- HPLC-PDA : Assess purity (>95%) using a reversed-phase column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential maps (nucleophilic/electrophilic sites), and sulfonyl group charge distribution .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The 2,3-dihydrobenzodioxin moiety may occupy hydrophobic pockets, while the oxamide forms hydrogen bonds with catalytic residues .
- Validation : Compare computed binding affinities with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values) across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers) to minimize variability .
- SAR Analysis : Synthesize analogs (e.g., replacing the hydroxypropyl group with methyl or benzyl) to isolate structural contributors to activity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or assay detection methods (luminescence vs. fluorescence) .
Q. What strategies are effective for designing derivatives to improve metabolic stability without compromising potency?
- Methodological Answer :
- Prodrug Modification : Introduce ester or carbamate groups at the 3-hydroxypropyl site to enhance plasma stability, with in vitro hydrolysis studies in liver microsomes .
- Cytochrome P450 Screening : Use human hepatocytes to identify metabolic hotspots (e.g., oxidation of the benzodioxin ring). Block vulnerable sites with fluorine or methyl groups .
- LogP Optimization : Adjust lipophilicity via substituents on the oxazinan ring (e.g., alkyl vs. aryl groups) to balance cell permeability and solubility .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating the compound’s in vitro cytotoxicity?
- Methodological Answer :
- Positive Controls : Include reference compounds (e.g., doxorubicin for cancer cells) to validate assay sensitivity .
- Solvent Controls : Test DMSO or ethanol at concentrations matching sample dilutions to rule out solvent-induced toxicity .
- Time-Course Analysis : Measure IC at 24, 48, and 72 hours to assess time-dependent effects .
Q. How can researchers troubleshoot low yields during the oxamide coupling step?
- Methodological Answer :
- Activation Check : Confirm carbodiimide (e.g., EDC) activity via a control reaction with a simple amine and carboxylic acid .
- Byproduct Identification : Use LC-MS to detect urea derivatives from carbodiimide decomposition; switch to DMTMM as a coupling reagent if needed .
- Solvent Optimization : Replace DMF with THF or dichloromethane if the hydroxypropylamine is poorly soluble .
Structural & Mechanistic Insights
Q. What role does the 1,3-oxazinan ring conformation play in the compound’s stability and bioactivity?
- Methodological Answer :
- X-ray Crystallography : Determine chair vs. boat conformations; chair forms are typically more stable and may enhance binding to rigid enzyme pockets .
- Dynamic NMR : Monitor ring-flipping kinetics in solution (e.g., coalescence temperature studies) to assess flexibility .
- Mutagenesis Studies : Replace the oxazinan ring with piperidine or morpholine and compare target affinity .
Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Plasma Protein Binding : Use equilibrium dialysis to measure binding to albumin; sulfonyl groups often increase binding, reducing free drug availability .
- Permeability Assays : Compare Caco-2 cell uptake with/without the sulfonyl group via LC-MS quantification .
- Metabolite Profiling : Identify sulfonic acid derivatives in hepatocyte incubations using UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
